Adhesamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

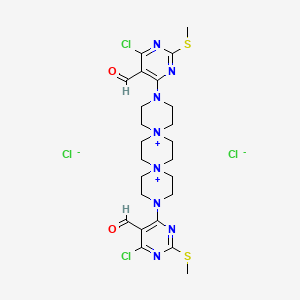

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H32Cl4N8O2S2 |

|---|---|

Molecular Weight |

670.5 g/mol |

IUPAC Name |

4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde dichloride |

InChI |

InChI=1S/C24H32Cl2N8O2S2.2ClH/c1-37-23-27-19(25)17(15-35)21(29-23)31-3-7-33(8-4-31)11-13-34(14-12-33)9-5-32(6-10-34)22-18(16-36)20(26)28-24(30-22)38-2;;/h15-16H,3-14H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

WBOWBXMVVADADA-UHFFFAOYSA-L |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C=O)N2CC[N+]3(CC2)CC[N+]4(CCN(CC4)C5=C(C(=NC(=N5)SC)Cl)C=O)CC3.[Cl-].[Cl-] |

Synonyms |

adhesamine |

Origin of Product |

United States |

Foundational & Exploratory

Adhesamine: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic small molecule, adhesamine. It details its molecular structure, chemical and physical properties, and its mechanism of action in promoting cell adhesion. This document is intended for researchers, scientists, and professionals in the field of drug development and regenerative medicine who are interested in the potential applications of this compound.

Molecular Structure and Chemical Identity

This compound is a complex organic molecule with the systematic IUPAC name 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride.[1] Its structure is characterized by a dumbbell-shaped, non-peptidic architecture.[2]

Molecular Formula: C₂₄H₃₂Cl₄N₈O₂S₂[1]

SMILES String: CSC1=NC(=C(C(=N1)Cl)C=O)N2CC[N+]3(CC2)CC[N+]4(CCN(CC4)C5=C(C(=NC(=N5)SC)Cl)C=O)CC3.[Cl-].[Cl-][1]

InChI Key: WBOWBXMVVADADA-UHFFFAOYSA-L[1]

Synonyms: this compound has been identified by several other names and identifiers in various databases and publications, including: 462605-73-8, SCHEMBL29399843, and HY-122672.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally derived from its molecular structure.

| Property | Value | Source |

| Molecular Weight | 670.5 g/mol | PubChem |

| Exact Mass | 670.081425 Da | PubChem |

| Monoisotopic Mass | 668.084375 Da | PubChem |

| Topological Polar Surface Area | 143 Ų | PubChem |

| Heavy Atom Count | 40 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 755 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 3 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Biological Activity and Mechanism of Action

This compound is a synthetic small molecule that has been shown to promote the adhesion and growth of mammalian cells, including neuronal cells. It functions by selectively binding to heparan sulfate on the cell surface. This interaction is believed to induce the assembly and clustering of heparan sulfate-bound syndecan-4, a transmembrane proteoglycan. This clustering, in turn, activates downstream signaling pathways that are crucial for cell adhesion, differentiation, and survival.

Signaling Pathway

The primary signaling cascade initiated by this compound involves the activation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK). The binding of this compound to heparan sulfate leads to the phosphorylation and activation of FAK. Activated FAK then serves as a scaffold for various signaling proteins, leading to the activation of the MAPK pathway. This signaling cascade ultimately influences gene expression and cellular processes that promote cell adhesion, neurite outgrowth, and cell survival.

Caption: this compound-induced signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of research findings. Below are detailed methodologies for key experiments related to the characterization of this compound's activity.

Synthesis of this compound

Cell Adhesion Assay

This protocol outlines a method to quantify the effect of this compound on cell adhesion to a substrate.

Caption: Workflow for a cell adhesion assay.

Detailed Steps:

-

Plate Coating:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired working concentration in a sterile buffer (e.g., PBS).

-

Add 100 µL of the this compound solution or control buffer to each well of a 96-well tissue culture plate.

-

Incubate the plate at 37°C for 2 hours or overnight at 4°C.

-

Aspirate the coating solution and wash the wells twice with sterile PBS.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in an appropriate culture medium.

-

Count the cells and adjust the concentration to a desired density (e.g., 1 x 10⁵ cells/mL).

-

Add 100 µL of the cell suspension to each well.

-

Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 1-2 hours) to allow for cell attachment.

-

-

Washing:

-

Gently aspirate the medium containing non-adherent cells.

-

Wash the wells twice with 200 µL of pre-warmed PBS to remove any remaining non-adherent cells.

-

-

Fixation and Staining:

-

Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Aspirate the fixative and wash the wells twice with deionized water.

-

Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells thoroughly with deionized water until the water runs clear.

-

-

Quantification:

-

Air-dry the plate completely.

-

Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the stain.

-

Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of adherent cells.

-

FAK and MAPK Activation Assay (Western Blotting)

This protocol describes the use of Western blotting to detect the phosphorylation and, therefore, the activation of FAK and MAPK in response to this compound treatment.

Caption: Western blot workflow for FAK/MAPK activation.

Detailed Steps:

-

Cell Treatment and Lysis:

-

Culture cells to a desired confluency.

-

Treat the cells with this compound at a specific concentration for different time points (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FAK (pFAK), total FAK, phosphorylated MAPK (pMAPK), and total MAPK.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

-

Heparan Sulfate Binding Assay (ELISA-based)

This protocol provides a method to confirm the direct binding of this compound to heparan sulfate.

Caption: ELISA-based heparan sulfate binding assay.

Detailed Steps:

-

Plate Coating:

-

Dissolve heparan sulfate in a coating buffer (e.g., PBS) at a concentration of 10 µg/mL.

-

Add 100 µL of the heparan sulfate solution to each well of a high-binding 96-well microplate.

-

Incubate the plate overnight at 4°C.

-

Aspirate the coating solution and wash the wells twice with wash buffer (e.g., PBS with 0.05% Tween 20).

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 2 hours at room temperature.

-

Aspirate the blocking buffer and wash the wells twice with wash buffer.

-

-

Binding Reaction:

-

Prepare serial dilutions of biotinylated this compound in binding buffer (e.g., PBS with 0.1% BSA).

-

Add 100 µL of the diluted biotinylated this compound or control to the appropriate wells.

-

Incubate for 1 hour at room temperature.

-

Aspirate the solutions and wash the wells three times with wash buffer.

-

-

Detection:

-

Add 100 µL of streptavidin-HRP diluted in binding buffer to each well.

-

Incubate for 30 minutes at room temperature.

-

Aspirate the streptavidin-HRP solution and wash the wells five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of this compound bound to heparan sulfate.

-

Conclusion

This compound is a promising synthetic small molecule with the ability to promote cell adhesion and survival through a well-defined signaling pathway involving heparan sulfate, FAK, and MAPK. The experimental protocols provided in this guide offer a framework for researchers to investigate its properties and potential applications further. While a detailed synthesis protocol is not publicly available, the characterization of its biological activity provides a strong foundation for its use in cell culture, tissue engineering, and regenerative medicine. Further research into the downstream effectors of the this compound-induced signaling cascade and its in vivo efficacy will be crucial for translating its potential into therapeutic applications.

References

The Role of Adhesamine in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhesamine is a synthetic, non-peptidic small organic molecule that has demonstrated significant potential in promoting cell adhesion and growth. This technical guide provides an in-depth overview of the core mechanisms of this compound's function, focusing on its interaction with cell surface heparan sulfate and the subsequent activation of intracellular signaling pathways. This document consolidates available quantitative data, details experimental protocols for studying this compound's effects, and presents visual representations of the key signaling cascades and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, tissue engineering, and drug development who are interested in the therapeutic and research applications of this compound.

Introduction

Cell adhesion is a fundamental biological process that governs tissue architecture, cell migration, proliferation, and differentiation. The ability to modulate cell adhesion holds significant promise for various biomedical applications, including regenerative medicine, cancer therapy, and the development of advanced cell culture substrates. This compound has emerged as a promising tool in this context. It is a small molecule that enhances cell adhesion by selectively binding to heparan sulfate proteoglycans (HSPGs) on the cell surface.[1][2] This interaction triggers a cascade of intracellular events, primarily involving the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to enhanced cell attachment and growth.[2][3] This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies related to the study of this compound's role in cell adhesion.

Mechanism of Action

This compound's primary mechanism of action involves its specific interaction with heparan sulfate chains of proteoglycans on the cell surface. This binding is thought to induce the clustering of syndecan-4, a transmembrane heparan sulfate proteoglycan.[2] This clustering initiates a downstream signaling cascade that promotes the formation of focal adhesions and strengthens cell-matrix interactions.

Binding to Heparan Sulfate

This compound's affinity for heparan sulfate is a critical aspect of its function. While the precise binding kinetics and dissociation constant (Kd) for the this compound-heparan sulfate interaction are not yet publicly available, its selective binding has been experimentally confirmed. The interaction is likely mediated by electrostatic forces between the positively charged this compound molecule and the negatively charged sulfate and carboxyl groups of heparan sulfate.

Signaling Pathway Activation

The binding of this compound to heparan sulfate and the subsequent clustering of syndecan-4 are pivotal events that trigger intracellular signaling. The two primary pathways implicated in this compound-mediated cell adhesion are the FAK and MAPK/ERK pathways.

-

Focal Adhesion Kinase (FAK) Pathway: FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction and the formation of focal adhesions. Upon this compound-induced syndecan-4 clustering, FAK is recruited to these sites and becomes activated through autophosphorylation. Activated FAK then serves as a scaffold for numerous signaling proteins, leading to the assembly of focal adhesions and the strengthening of the actin cytoskeleton.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. This compound has been shown to induce the phosphorylation and activation of ERK1/2, key components of the MAPK pathway. This activation is believed to contribute to the pro-proliferative and pro-survival effects observed with this compound treatment.

Quantitative Data

The pro-adhesive effects of this compound have been quantified in various cell lines. The following tables summarize the available dose-response data for this compound-induced cell attachment.

| Cell Line | This compound Concentration | Incubation Time | % Cell Attachment / Fold Increase | Reference |

| Jurkat (human T-lymphocytes) | 6 µM | 3 hours or 24 hours | 30% | |

| Jurkat (human T-lymphocytes) | 60 µM | 3 hours or 24 hours | 60% | |

| HepG2 (human hepatoma) | 0.6 - 60 µM | 3 hours or 24 hours | Up to 2-fold increase |

Table 1: Dose-Response of this compound on Cell Adhesion. This table presents the quantitative effects of different concentrations of this compound on the attachment of Jurkat and HepG2 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in cell adhesion.

Cell Adhesion Assay

This protocol is a standard method to quantify the effect of this compound on cell attachment to a substrate.

Materials:

-

96-well tissue culture plates

-

This compound stock solution

-

Cell line of interest (e.g., Jurkat, HepG2)

-

Appropriate cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Solubilization solution (e.g., 1% SDS in water)

-

Plate reader

Procedure:

-

Coating: If required for the specific cell type, coat the wells of a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin, laminin) or poly-L-lysine. Incubate as required and then wash with PBS. For experiments with this compound as a coating agent, dissolve this compound in a suitable solvent and add to the wells. Allow the solvent to evaporate, leaving a coating of this compound.

-

Cell Seeding: Harvest and resuspend cells in culture medium. Seed the cells into the wells of the 96-well plate at a predetermined density.

-

Treatment: Add varying concentrations of this compound to the wells containing the cells. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired period (e.g., 3 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized depending on the cell type and adhesive strength.

-

Fixation: Fix the adherent cells by adding the fixing solution to each well and incubating for 10-15 minutes at room temperature.

-

Staining: Remove the fixing solution and stain the cells with Crystal Violet solution for 10-20 minutes at room temperature.

-

Washing: Wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add the solubilization solution to each well to dissolve the stain from the adherent cells.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Western Blotting for FAK and ERK Phosphorylation

This protocol is used to detect the activation of FAK and ERK signaling pathways in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and then treat with this compound at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Western Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-FAK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total FAK).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced signaling pathway for cell adhesion.

Caption: Experimental workflow for a cell adhesion assay.

Caption: Workflow for Western blot analysis.

Conclusion and Future Directions

This compound represents a valuable molecular tool for modulating cell adhesion with significant potential in both basic research and therapeutic development. Its ability to enhance cell attachment through a defined mechanism involving heparan sulfate binding and the activation of FAK and MAPK signaling pathways provides a clear basis for its application in tissue engineering, regenerative medicine, and as a component of advanced cell culture systems.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Determination of Binding Affinity: Quantifying the binding affinity (Kd) of this compound to heparan sulfate and its analogs will provide a more precise understanding of its molecular interactions.

-

In-depth Signaling Analysis: A more comprehensive analysis of the downstream targets of the FAK and MAPK pathways activated by this compound will offer deeper insights into its pleiotropic effects on cell behavior.

-

In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the efficacy and safety of this compound in promoting tissue regeneration and other therapeutic applications.

-

Structure-Activity Relationship Studies: The development and screening of this compound analogs could lead to the discovery of molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

Adhesamine and Heparan Sulfate: A Technical Guide to Their Binding Interactions and Signaling Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhesamine, a novel synthetic small molecule, has emerged as a significant modulator of cell adhesion and signaling. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its primary binding partner, heparan sulfate. We will detail the downstream signaling cascades, specifically the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, that are initiated by this interaction. This document will also cover the this compound-induced clustering of syndecan-4, a key event in the cellular response. Included are detailed experimental protocols for the assessment of these interactions and their consequences, as well as a comprehensive summary of the (currently unavailable) quantitative binding data. This guide is intended to be a valuable resource for researchers in cell biology, pharmacology, and drug development who are interested in the therapeutic potential and mechanistic intricacies of this compound.

Introduction

Cell adhesion to the extracellular matrix (ECM) is a fundamental process that governs cell survival, proliferation, differentiation, and migration. Heparan sulfate proteoglycans (HSPGs), ubiquitously present on the cell surface and in the ECM, play a crucial role in mediating these interactions. This compound is a synthetic, non-peptidic small molecule designed to selectively bind to heparan sulfate chains on the cell surface, thereby promoting physiological cell adhesion and growth.[1]

The binding of this compound to heparan sulfate initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This signaling leads to enhanced cell adhesion, accelerated neuronal differentiation, and prolonged cell survival.[2] A key mechanistic aspect of this compound's function is its ability to induce the clustering of multiple heparan sulfate molecules, which in turn promotes the assembly of syndecan-4, a transmembrane HSPG, into functional signaling platforms.[3] This guide will provide a detailed overview of these processes, along with the experimental methodologies required to study them.

Quantitative Analysis of this compound-Heparan Sulfate Binding

A thorough understanding of the binding affinity and kinetics between this compound and heparan sulfate is critical for elucidating its mechanism of action and for the development of potential therapeutics. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are ideally suited for these measurements.

Table 1: Quantitative Binding Data for this compound and Heparan Sulfate Interaction

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | Data not available | SPR/ITC | |

| Association Rate Constant (Kon) | Data not available | SPR | |

| Dissociation Rate Constant (Koff) | Data not available | SPR | |

| IC50 | Data not available | Competition Assay |

Note: As of the last update, specific quantitative binding data for the this compound-heparan sulfate interaction has not been published in the available literature. The table is provided as a template for when such data becomes available.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the interaction between this compound and heparan sulfate and its downstream cellular effects.

Cell Adhesion Assay (Crystal Violet Staining)

This assay quantifies the ability of this compound to promote cell adhesion to a substrate.

Materials:

-

96-well tissue culture plates

-

This compound solution (concentration to be optimized)

-

Cell line of interest (e.g., primary neurons, fibroblasts)

-

Culture medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Crystal Violet solution in 20% ethanol

-

10% Acetic Acid solution

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with this compound solution at various concentrations. Incubate for 1-2 hours at 37°C. As a negative control, use wells coated with PBS.

-

Wash the wells three times with PBS to remove any unbound this compound.

-

Harvest and resuspend cells in culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell adhesion.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fix the adherent cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Stain the cells by adding 100 µL of 0.1% Crystal Violet solution to each well and incubating for 20 minutes at room temperature.

-

Wash the wells extensively with water to remove excess stain.

-

Air dry the plate completely.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Western Blot Analysis of FAK and MAPK Phosphorylation

This protocol is used to detect the activation of FAK and MAPK signaling pathways in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-FAK, anti-FAK, anti-phospho-MAPK, anti-MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentration and for various time points.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-FAK).

Immunofluorescence Staining for Syndecan-4 Clustering

This protocol allows for the visualization of syndecan-4 clustering on the cell surface following this compound treatment.

Materials:

-

Cells grown on glass coverslips

-

This compound solution

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-syndecan-4)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the antibody epitope).

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 30 minutes.

-

Incubate the cells with the anti-syndecan-4 primary antibody for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Syndecan-4 clustering will appear as concentrated patches of fluorescence on the cell membrane.

Signaling Pathways and Molecular Mechanisms

The interaction of this compound with heparan sulfate triggers a signaling cascade that is crucial for its pro-adhesive effects. The primary pathways involved are the FAK and MAPK pathways.

This compound-Induced FAK and MAPK Activation

The binding of multiple this compound molecules to heparan sulfate chains is thought to induce a conformational change and clustering of these proteoglycans.[3] This clustering facilitates the recruitment and activation of Focal Adhesion Kinase (FAK) at the cell membrane. The precise mechanism of FAK activation by heparan sulfate clustering is an area of active research but is believed to involve the recruitment of FAK to focal adhesion sites where it can be autophosphorylated.

Activated FAK serves as a scaffold for the assembly of a signaling complex that includes Src family kinases. This complex then activates the Ras-Raf-MEK-ERK cascade, also known as the MAPK pathway. The activation of the MAPK pathway ultimately leads to changes in gene expression that promote cell survival, differentiation, and adhesion.

Experimental Workflow for Studying this compound's Effects

A logical workflow is essential for systematically investigating the biological effects of this compound.

Conclusion

This compound represents a promising small molecule tool for modulating cell adhesion and signaling through its specific interaction with heparan sulfate. The activation of the FAK and MAPK pathways, along with the clustering of syndecan-4, are key events in its mechanism of action. This technical guide provides a framework for researchers to investigate these processes through detailed experimental protocols and a clear understanding of the underlying signaling networks. Further research, particularly in obtaining quantitative binding data, will be crucial for the continued development and potential therapeutic application of this compound and similar molecules.

References

- 1. [PDF] Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase | Semantic Scholar [semanticscholar.org]

- 2. This compound, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Modulatory Role of Adhesamine on FAK and MAPK Signaling Pathways: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the bioactivity of Adhesamine, a synthetic small molecule designed to promote cellular adhesion and neuronal differentiation. This document is intended for researchers, scientists, and drug development professionals interested in the intricate signaling cascades initiated by this compound, with a particular focus on the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Abstract

This compound has been identified as a potent facilitator of cell adhesion, survival, and differentiation, particularly in primary cultured hippocampal neurons. Its mechanism of action is intrinsically linked to its ability to engage with cell-surface heparan sulfate, thereby triggering the activation of intracellular signaling pathways critical for cytogenesis and neuronal development. This guide summarizes the current understanding of how this compound activates the FAK and MAPK signaling cascades, presenting available data, detailed experimental methodologies, and visual representations of the involved pathways to offer a comprehensive resource for the scientific community.

Introduction

The adhesion of cells to the extracellular matrix (ECM) is a fundamental process that governs cell survival, proliferation, migration, and differentiation. This compound is a novel, dumbbell-shaped synthetic molecule that has been shown to mimic the effects of a supportive ECM, thereby enhancing the adhesion and growth of various mammalian cells. In the context of neuroscience, this compound has demonstrated significant potential by accelerating the differentiation and prolonging the survival of primary cultured mouse hippocampal neurons. This activity is primarily mediated by the activation of the FAK and MAPK signaling pathways.

Mechanism of Action: Engagement of Heparan Sulfate

This compound initiates its cellular effects by interacting with heparan sulfate proteoglycans (HSPGs) on the cell surface. This binding is a critical first step that leads to the clustering of these receptors, which in turn is believed to trigger the recruitment and activation of downstream signaling molecules, including FAK.

This compound-Mediated Activation of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin and growth factor signaling. Upon this compound-induced cell adhesion, FAK is activated, a process that is crucial for the subsequent downstream signaling events.

Quantitative Data on FAK Activation

Table 1: Summary of this compound's Effect on FAK Activation

| Parameter | Observation | Cell Type | Source |

| FAK Phosphorylation | Activated upon this compound-induced cell adhesion | Primary mouse hippocampal neurons | [1] |

Note: Specific fold-change or concentration-dependent data is not available in the reviewed literature.

The MAPK Signaling Cascade: A Downstream Effector of this compound

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including gene expression, cell proliferation, and differentiation. This compound has been shown to be a potent activator of the MAPK pathway, downstream of FAK activation.

Quantitative and Semi-Quantitative Data on MAPK Activation

Studies have shown that this compound leads to a more pronounced and accelerated activation of the MAPK pathway compared to conventional cell culture substrates like poly-L-lysine (PLL).[2]

Table 2: this compound-Induced MAPK Activation in Hippocampal Neurons

| Parameter | This compound-Treated | PLL-Treated (Control) | Time Point | Source |

| Nuclear pMAPK Signal | More intense | Less intense | DIV 1 | [2] |

| Nuclear-Localized pMAPK | Greater than PLL at DIV 1 and DIV 4 | Baseline | DIV 1 | [2] |

pMAPK: Phosphorylated MAPK; DIV: Days in Vitro

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's effects on FAK and MAPK signaling.

Primary Hippocampal Neuron Culture

-

Coverslip Preparation: Glass coverslips are coated with this compound (typically at a concentration of 10 µg/ml in water) or poly-L-lysine (PLL) as a control and allowed to dry.

-

Neuron Isolation: Hippocampi are dissected from embryonic day 18 (E18) mouse brains and dissociated into single cells using standard enzymatic digestion (e.g., with papain) and mechanical trituration.

-

Cell Plating: Neurons are plated on the pre-coated coverslips in a suitable culture medium, such as Neurobasal medium supplemented with B27 and L-glutamine.

-

Culture Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Immunocytochemistry for Phosphorylated MAPK

-

Cell Fixation: Neurons cultured on coverslips are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating the cells in a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated MAPK (e.g., rabbit anti-phospho-p44/42 MAPK) overnight at 4°C. The specific dilution of the antibody should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto glass slides using an anti-fade mounting medium.

-

Imaging: Images are acquired using a fluorescence or confocal microscope.

Western Blotting for FAK Phosphorylation

-

Cell Lysis: Neurons are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: The membrane is incubated with a primary antibody against phosphorylated FAK (e.g., anti-pFAK Tyr397) and total FAK overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometric analysis is performed to quantify the relative levels of phosphorylated FAK to total FAK.

Visualizing the Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: this compound-induced FAK and MAPK signaling cascade.

Experimental Workflow Diagram

References

Adhesamine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhesamine is a novel, synthetic, non-peptidic small molecule that has demonstrated significant potential in promoting cell adhesion and growth. This document provides a comprehensive technical overview of this compound, including its discovery, a proposed synthesis protocol, its mechanism of action involving heparan sulfate binding and subsequent signaling cascade activation, and detailed experimental protocols for its study. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and further research in the application of this compound in cell biology and therapeutics.

Discovery and Background

This compound was identified as the first organic, non-peptidic small molecule capable of promoting physiological adhesion and growth of cultured cells.[1] Its unique dumbbell-shaped structure allows it to selectively bind to heparan sulfate on the cell surface, initiating a cascade of intracellular events that mimic natural cell adhesion processes.[1] This property makes this compound a valuable tool for in vitro cell culture, particularly for neuronal cells, and a promising candidate for applications in regenerative medicine and cell therapy.[1][2] A pilot study has shown that this compound can improve the viability and attachment of transplanted cells in mice.[1]

Chemical Synthesis of this compound

While the precise, proprietary synthesis protocol for this compound is not publicly detailed, a plausible synthetic route can be postulated based on its structure: 1,4-bis[2-(2-amino-4-chloro-5-methylphenylthio)ethyl]piperazine . The synthesis would likely involve a multi-step process, beginning with the synthesis of the key intermediate, 2-amino-4-chloro-5-methylthiophenol, followed by its reaction with a piperazine derivative.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by initiating a specific signaling cascade. It begins with the binding of multiple this compound molecules to heparan sulfate proteoglycans on the cell surface, which induces their clustering. This clustering is thought to involve syndecan-4, a transmembrane heparan sulfate proteoglycan. The aggregation of syndecan-4 activates Focal Adhesion Kinase (FAK), a key regulator of cell adhesion and migration. Activated FAK, in turn, triggers the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to downstream effects on gene expression that promote cell adhesion, differentiation, and survival.

Caption: this compound-induced cell adhesion signaling pathway.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cell adhesion in different cell lines.

Table 1: Effect of this compound on HepG2 Cell Adhesion

| This compound Concentration (µM) | Percentage of Adherent Cells (%) |

| 0 | < 10 |

| 6 | ~ 30 |

| 60 | ~ 60 |

Table 2: Effect of this compound on Jurkat Cell Adhesion

| This compound Concentration (µM) | Percentage of Adherent Cells (%) |

| 0 | < 5 |

| 6 | ~ 30 |

| 60 | ~ 60 |

Experimental Protocols

Cell Adhesion Assay

This protocol is designed to quantify the effect of this compound on the adhesion of suspension cells (e.g., Jurkat) or weakly adherent cells (e.g., HepG2) to a culture plate.

Caption: Experimental workflow for a cell adhesion assay.

Materials:

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Jurkat or HepG2 cells

-

Phosphate-buffered saline (PBS)

-

MTT reagent or a fluorescent microscope for quantification

Procedure:

-

Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. As a control, prepare a medium with the same final concentration of DMSO as the highest this compound concentration.

-

Add 100 µL of the this compound dilutions or control medium to the wells of a 96-well plate.

-

Incubate the plate for at least 1 hour at 37°C to allow the this compound to coat the surface.

-

Harvest cells and resuspend them in fresh medium to a concentration of 1 x 10^5 cells/mL.

-

Remove the coating solution from the wells and add 100 µL of the cell suspension to each well.

-

Incubate the plate for 1-3 hours at 37°C in a CO2 incubator.

-

Gently wash the wells twice with 100 µL of PBS to remove non-adherent cells.

-

Quantify the number of adherent cells. This can be done by adding MTT reagent and measuring the absorbance, or by staining the cells with a fluorescent dye (e.g., Calcein-AM) and imaging the plate with a fluorescent microscope.

FAK and MAPK Activation Assay (Western Blotting)

This protocol describes how to detect the activation (phosphorylation) of FAK and MAPK in response to this compound treatment using Western blotting.

Materials:

-

6-well tissue culture plates

-

This compound

-

Cells of interest (e.g., primary neurons, HepG2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-FAK, total FAK, phospho-MAPK (ERK1/2), and total MAPK (ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.

-

Collect the cell lysates and clarify them by centrifugation.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-FAK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total FAK).

Conclusion

This compound represents a significant advancement in the field of synthetic biomaterials. Its ability to promote cell adhesion through a well-defined signaling pathway opens up numerous possibilities for its application in basic research and clinical settings. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary tools to explore the full potential of this promising molecule. Further investigation into its in vivo efficacy and safety will be crucial for its translation into therapeutic applications.

References

Adhesamine: A Catalyst for Enhanced Cell Growth and Proliferation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adhesamine, a novel synthetic small molecule, has demonstrated significant potential in promoting cell adhesion, growth, and proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cell populations, and detailed protocols for its application in a research setting. By selectively binding to heparan sulfate proteoglycans on the cell surface, this compound activates key signaling pathways, leading to enhanced cell viability and accelerated differentiation, particularly in neuronal cell types. This document serves as a comprehensive resource for scientists and professionals in drug development seeking to leverage this compound's unique properties.

Introduction

Cell adhesion is a fundamental process governing cell survival, proliferation, and differentiation. This compound is a synthetic, non-peptidic small molecule designed to mimic the functions of extracellular matrix components, thereby promoting robust cell adhesion and subsequent growth. Its unique dumbbell-shaped structure facilitates multivalent binding to heparan sulfate, initiating a cascade of intracellular events that drive cellular proliferation and enhance survival. This guide will explore the molecular mechanisms underpinning this compound's activity and provide the necessary technical details for its utilization in cell culture and related applications.

Mechanism of Action: The FAK/MAPK Signaling Pathway

This compound's primary mechanism of action involves the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This process is initiated by the binding of this compound to heparan sulfate proteoglycans on the cell surface.[1] This interaction leads to the clustering of these proteoglycans, which in turn triggers the activation of FAK. Activated FAK then serves as a scaffold for numerous signaling proteins, ultimately leading to the activation of the MAPK cascade. The MAPK pathway is a critical regulator of gene expression, controlling processes such as cell growth, proliferation, and differentiation.

Quantitative Analysis of this compound's Effects

Studies on primary cultured mouse hippocampal neurons have provided quantitative evidence of this compound's positive impact on cell viability and survival.

| Cell Type | Treatment | Time Point | Observation | Fold Change vs. Control (PLL) | Reference |

| Mouse Hippocampal Neurons | This compound-coated coverslips | Up to 1 month | Increased cell viability and survival | Greater viability (qualitative) | [1] |

| Mouse Hippocampal Neurons | 20 µg/mL this compound | 1, 3, 4 days | Enhanced survival | Data not available | Hoshino et al., 2010 |

| Jurkat Cells | 6 mM this compound | Not specified | Increased cell attachment | 30% attachment | Not specified |

| Jurkat Cells | 60 mM this compound | Not specified | Increased cell attachment | 60% attachment | Not specified |

Note: While the Hoshino et al. (2010) study provides strong qualitative evidence of enhanced survival, specific fold-change data for proliferation rates were not detailed in the available abstracts. The Jurkat cell data is from a secondary source and lacks detailed experimental context.

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating this compound.

Preparation of this compound-Coated Coverslips

This protocol outlines the procedure for coating coverslips with this compound for cell culture experiments.

Primary Hippocampal Neuron Culture

This protocol is adapted from the Hoshino et al. (2010) study for culturing primary hippocampal neurons on this compound-coated surfaces.[2]

-

Dissection and Dissociation:

-

Dissect hippocampi from E18 mouse embryos in a sterile environment.

-

Dissociate the tissue into a single-cell suspension using trypsin and gentle trituration.[2]

-

-

Cell Plating:

-

Resuspend the cells in Neurobasal medium supplemented with B27 and L-glutamine.[2]

-

Plate the cells onto this compound-coated or control (e.g., poly-L-lysine) coverslips at a density of 5 x 10^4 cells/cm².

-

-

Cell Culture and Maintenance:

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

-

Change the culture medium every 3-4 days.

-

Cell Viability and Survival Assay

This protocol describes a method to quantify cell viability over time.

-

Cell Culture:

-

Plate cells on this compound-coated and control surfaces as described above.

-

-

Microscopy and Cell Counting:

-

At designated time points (e.g., daily for the first week, then every few days), acquire images of multiple random fields of view for each condition using a phase-contrast microscope.

-

Manually or automatically count the number of viable (phase-bright) cells per field.

-

-

Data Analysis:

-

Calculate the average number of viable cells per condition at each time point.

-

Normalize the data to the initial seeding density or to the control condition to determine the relative viability and survival rate.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

-

Western Blot Analysis for FAK and MAPK Activation

This protocol details the procedure for assessing the phosphorylation status of FAK and MAPK.

-

Cell Lysis:

-

After treatment with this compound for the desired time, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated FAK (p-FAK) and phosphorylated MAPK (p-ERK), as well as total FAK and total MAPK as loading controls.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

-

Conclusion

This compound presents a compelling tool for researchers and drug development professionals. Its ability to promote cell adhesion, enhance survival, and stimulate proliferation through the FAK/MAPK pathway offers significant advantages in various applications, including primary cell culture, tissue engineering, and regenerative medicine. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a laboratory setting. Further quantitative studies on a broader range of cell types will continue to elucidate the full potential of this promising synthetic molecule.

References

The Impact of Adhesamine on Neuronal Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhesamine, a synthetic small molecule, has demonstrated significant potential in the field of neuronal cell culture. This technical guide provides an in-depth overview of its core effects on primary neuronal cells, focusing on its ability to promote long-term survival, accelerate differentiation, and the underlying signaling mechanisms. This document synthesizes key quantitative data, details experimental protocols for replicating and building upon these findings, and provides visual representations of the involved biological pathways and experimental workflows.

Introduction

Primary neuronal cell cultures are indispensable tools in neuroscience research and drug development. However, maintaining these cultures long-term and promoting their mature physiological states present considerable challenges. Often, co-culture with glial feeder layers is required to provide necessary trophic support, which can complicate experimental interpretations. This compound has emerged as a promising alternative to traditional culture substrates like poly-L-lysine (PLL), offering enhanced neuronal viability and accelerated maturation in the absence of glial cells.[1] This guide serves as a comprehensive resource for researchers looking to utilize this compound to improve their neuronal culture systems.

Core Effects of this compound on Neuronal Cultures

Studies on primary mouse hippocampal neurons have revealed several key benefits of using this compound as a culture substrate.

Enhanced Neuronal Survival

Neurons cultured on this compound-coated surfaces exhibit significantly prolonged survival compared to those on the widely used substrate, poly-L-lysine (PLL).[1][2] Notably, these cultures can be maintained for up to one month without a glial feeder layer, a significant advantage for studying neuronal-specific processes without the confounding influence of glial cells.[1][2]

Accelerated Neuronal Differentiation

This compound promotes the rapid maturation of hippocampal neurons. Morphological analysis indicates an earlier onset of axonal outgrowth and more complex dendritic arborization with enhanced neurite branching compared to control cultures on PLL. This acceleration extends to synaptogenesis, with synaptic formation and postsynaptic responses observed as early as four days in culture.

Mechanism of Action and Signaling Pathways

This compound's effects are initiated by its interaction with heparan sulfate proteoglycans on the neuronal cell surface. This binding event triggers intracellular signaling cascades that are crucial for cell adhesion, growth, and differentiation.

Activation of FAK and MAPK Signaling

The primary signaling pathway activated by this compound involves Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK). FAK, a key kinase activated by cell adhesion to the extracellular matrix, and the MAPK pathway are known to have a close, cross-talking relationship. This compound-induced cell adhesion leads to the phosphorylation and activation of FAK. This, in turn, stimulates the MAPK/ERK (extracellular-signal-regulated kinase) pathway. Activated MAPK translocates to the nucleus where it can phosphorylate transcription factors, leading to gene expression changes that drive cell growth and differentiation.

The accelerated differentiation observed in neurons cultured on this compound is attributed to an earlier and more robust activation of this FAK/MAPK pathway compared to PLL.

Quantitative Data Summary

The following tables summarize the quantitative findings from comparative studies between this compound and Poly-L-Lysine (PLL) as neuronal culture substrates.

Table 1: Neuronal Viability Over Time

| Days in Vitro (DIV) | Normalized Mean Number of Viable Neurons (this compound) | Normalized Mean Number of Viable Neurons (PLL) |

| 0 (4h post-seeding) | 1.00 ± S.E.M. | 1.00 ± S.E.M. |

| 12 | > PLL | Lower than this compound |

| 18 | > PLL | Lower than this compound |

| 24 | > PLL | Lower than this compound |

| Note: Specific numerical values for viability at DIV 12, 18, and 24 were not available in the reviewed literature, but the trend of greater viability on this compound was consistently reported. |

Table 2: Neuronal Differentiation Markers

| Marker | Time Point | Observation on this compound vs. PLL |

| Phosphorylated MAPK (in nucleus) | DIV 1 | More intense signal on this compound |

| Synaptic Formation | DIV 4 | Evident on this compound |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in neuronal cell cultures.

Preparation of this compound-Coated Coverslips

-

Prepare this compound Solution: Dissolve this compound in an appropriate sterile solvent (e.g., sterile water or PBS) to the desired coating concentration. Note: The optimal concentration may need to be determined empirically for different neuronal types.

-

Coating: Place sterile glass coverslips in a culture dish and add a sufficient volume of the this compound solution to completely cover the surface.

-

Incubation: Incubate the coverslips at 37°C for at least one hour in a humidified incubator.

-

Washing: Aspirate the this compound solution and wash the coverslips twice with sterile, purified water to remove any unbound molecules.

-

Drying: Allow the coverslips to air dry completely in a sterile environment before plating neurons.

Primary Hippocampal Neuron Culture

-

Tissue Dissociation: Dissect hippocampi from embryonic day 18 (E18) mice in a sterile dissection medium.

-

Enzymatic Digestion: Incubate the tissue in a solution containing trypsin and DNase I to dissociate the cells.

-

Mechanical Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Cell Plating: Plate the dissociated neurons onto the prepared this compound-coated coverslips at a desired density in B27-supplemented Neurobasal™ medium.

-

Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2. Perform partial media changes every 3-4 days.

Western Blot Analysis for FAK and MAPK Activation

-

Protein Extraction: At desired time points (e.g., DIV 1), wash cultured neurons with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FAK and phosphorylated MAPK (ERK1/2). Also, probe separate blots for total FAK and total MAPK as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Immunocytochemistry for Neuronal Markers and MAPK Localization

-

Fixation: Fix cultured neurons with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

-

Blocking: Block with a solution containing 5% normal donkey serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., mouse anti-tubulin, rabbit anti-GFAP, anti-phospho-MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and acquire images using a fluorescence or confocal microscope. For nuclear localization studies, acquire z-stack images.

Conclusion

This compound presents a significant advancement for in vitro neuronal studies. Its ability to support long-term, healthy neuronal cultures without glial feeder layers, coupled with its capacity to accelerate neuronal differentiation and maturation, makes it a valuable tool for basic neuroscience research, neurotoxicity screening, and the development of novel therapeutics for neurological disorders. The activation of the FAK/MAPK signaling pathway provides a mechanistic basis for its observed effects and offers a target for further investigation and modulation. This guide provides the foundational knowledge and protocols for researchers to effectively integrate this compound into their experimental workflows.

References

Adhesamine: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adhesamine is a synthetic, non-peptidic small molecule that has demonstrated significant potential in promoting cell adhesion and growth. It is recognized for its ability to selectively bind to heparan sulfate on the cell surface, thereby facilitating cellular attachment. This document provides a comprehensive overview of the known chemical properties and stability of this compound, details relevant experimental protocols, and illustrates its mechanism of action through signaling pathway diagrams.

Chemical Properties

This compound is a diaryldispirotripiperazine derivative. While extensive quantitative data on its physicochemical properties are not widely published, key identifiers and characteristics have been compiled from available databases and supplier information.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H32Cl4N8O2S2 | PubChem[1] |

| Molecular Weight | 670.5 g/mol | PubChem[1] |

| IUPAC Name | 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5⁹.2⁶]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride | PubChem[1] |

| CAS Number | 462605-73-8 | Probechem[2] |

| Appearance | Solid | Probechem[2] |

| Solubility | Soluble in DMSO (10 mM) | Probechem |

Note: Data such as melting point, boiling point, and pKa are not currently available in public literature.

Stability and Storage

The stability of this compound is a critical factor for its application in research and potential therapeutic development. While detailed degradation kinetics are not publicly available, information from suppliers provides guidance on its stability in solution.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Observation/Recommendation | Source |

| Solid Powder | Store at -20°C for up to 12 months, or at 4°C for up to 6 months. | Probechem |

| In Solvent (DMSO) | Store at -80°C for up to 6 months, or at -20°C for up to 6 months. | Probechem |

| DMSO Solution Warning | Precipitation may occur if the DMSO solution is stored below 4°C or at room temperature for extended periods. Re-dissolving may be difficult. It is recommended to prepare the solution fresh before use. |

Mechanism of Action: The FAK/MAPK Signaling Pathway

This compound promotes cell adhesion by binding to heparan sulfate on the cell surface, which in turn is known to activate intracellular signaling cascades. The primary pathway implicated in this compound's mechanism of action is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating cell migration, proliferation, differentiation, and survival.

Upon this compound-mediated clustering of heparan sulfate proteoglycans, FAK is recruited to the cell membrane and autophosphorylated. This creates a docking site for Src family kinases, leading to the formation of a FAK/Src complex. This complex then phosphorylates downstream targets, ultimately activating the MAPK/ERK cascade, which relays signals to the nucleus to regulate gene expression related to cell adhesion and growth.

Caption: this compound-induced FAK/MAPK signaling pathway.

Experimental Protocols

Cell Adhesion Assay

This protocol provides a general framework for quantifying the cell adhesion-promoting effects of this compound.

1. Materials:

-

96-well tissue culture plates

-

This compound solution (in DMSO)

-

Cell culture medium (e.g., DMEM or RPMI)

-

Bovine Serum Albumin (BSA)

-

Cells of interest (e.g., Jurkat, HepG2, or primary neurons)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Solubilization solution (e.g., 1% SDS in water)

-

Microplate reader

2. Plate Coating (Experimental Workflow):

Caption: Workflow for a typical cell adhesion assay.

3. Procedure:

-

Prepare serial dilutions of this compound in PBS.

-

Coat the wells of a 96-well plate with the this compound dilutions and incubate. Include wells with PBS alone as a negative control.

-

After incubation, wash the wells to remove any unbound this compound.

-

Block the wells with a BSA solution to prevent non-specific cell binding.

-

Wash the wells again.

-

Harvest and resuspend the cells in serum-free medium.

-

Add the cell suspension to each well and incubate to allow for adhesion.

-

Gently wash the wells to remove non-adherent cells. The number and force of washes can be optimized depending on the cell type.

-

Fix the remaining adherent cells.

-

Stain the fixed cells with Crystal Violet.

-

After washing away the excess stain, solubilize the bound dye.

-

Quantify the amount of dye by measuring the absorbance with a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Synthesis of this compound

Detailed protocols for the chemical synthesis of this compound are not publicly available and are likely considered proprietary information. The available literature describes it as a synthetic small molecule, and its structure suggests a multi-step organic synthesis process.

Conclusion

This compound is a promising small molecule for applications in cell biology and regenerative medicine due to its ability to promote cell adhesion through the FAK/MAPK signaling pathway. This guide provides the currently available technical information on its chemical properties and stability. Further research is needed to fully characterize its physicochemical properties and to elucidate its degradation kinetics, which will be crucial for its development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Adhesamine in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adhesamine is a novel synthetic small molecule designed to enhance the adhesion, differentiation, and long-term survival of primary neurons in culture.[1][2] Unlike traditional substrates like poly-L-lysine (PLL), this compound actively promotes neuronal health and maturation by engaging with cell surface molecules and activating key intracellular signaling pathways.[1][2] These properties make this compound a superior alternative for researchers seeking to establish robust and physiologically relevant neuronal cultures for applications in neurobiology, toxicology, and drug discovery. This document provides detailed protocols for the use of this compound and summarizes its effects on primary neuron development.

Mechanism of Action

This compound facilitates neuronal cell adhesion by selectively binding to heparan sulfate proteoglycans on the neuron's surface.[2] This interaction initiates a signaling cascade that leads to the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of the FAK/MAPK pathway is crucial for promoting cell adhesion, accelerating neurite outgrowth and branching, and ultimately enhancing neuronal survival and maturation.

Quantitative Data Summary

Primary hippocampal neurons cultured on this compound-coated surfaces exhibit significant improvements in morphology and signaling pathway activation compared to those cultured on the commonly used substrate, poly-L-lysine (PLL).

Table 1: Comparison of Neuronal Morphology on this compound vs. PLL

| Parameter | Time Point | This compound | PLL |

| Mean Neurite Length | DIV 1 | Longer | Shorter |

| DIV 3 | Longer | Shorter | |

| Mean Number of Branching Points | DIV 1 | More | Fewer |

| DIV 3 | More | Fewer | |

| Mean Fractal Dimension | DIV 1 | Higher | Lower |

| DIV 3 | Higher | Lower |

Data inferred from qualitative descriptions and figures in Hoshino et al., 2010.

Table 2: MAPK Activation in Neurons on this compound vs. PLL

| Parameter | Time Point | This compound | PLL |

| Nuclear-Localized Phosphorylated MAPK | DIV 1 | More Intense | Less Intense |

Quantitative analysis revealed a more significant nuclear translocation of phosphorylated MAPK in neurons cultured on this compound at DIV 1 compared to PLL.

Experimental Protocols

Protocol 1: Coating Coverslips with this compound

This protocol describes how to coat glass coverslips with this compound to create a substrate that promotes neuronal adhesion and growth.

Materials:

-

Sterile glass coverslips

-

This compound solution (concentration to be optimized, typically 10-100 µg/mL in sterile water)

-

Sterile tissue culture plates

-

Sterile water

-

Laminar flow hood

Procedure:

-

Place sterile glass coverslips into the wells of a sterile tissue culture plate within a laminar flow hood.

-

Prepare the this compound coating solution by diluting the stock solution to the desired final concentration in sterile water.

-

Add a sufficient volume of the this compound solution to each well to completely cover the surface of the coverslip.

-

Incubate the plate at 37°C for at least 1 hour. For optimal coating, overnight incubation can be performed.

-

After incubation, aspirate the this compound solution from each well.

-

Wash the coverslips three times with sterile water to remove any unbound this compound.

-

Leave the final wash on the coverslips until ready to plate the neurons. Alternatively, the plates can be air-dried in the laminar flow hood and stored at 4°C for future use.

Protocol 2: Primary Hippocampal Neuron Culture

This protocol provides a general guideline for the isolation and culture of primary hippocampal neurons on this compound-coated coverslips.

Materials:

-

This compound-coated coverslips in a 24-well plate

-

Timed-pregnant mouse (E18)

-

Dissection tools (sterile)

-

Hibernate®-A medium

-

Papain and DNase I

-

Neurobasal® medium supplemented with B27 and GlutaMAX™

-

Fetal Bovine Serum (FBS)

-

Trypan blue

-

Hemocytometer

Procedure:

-

Dissect hippocampi from E18 mouse embryos in Hibernate®-A medium.

-

Digest the tissue with papain and DNase I according to the manufacturer's protocol to obtain a single-cell suspension.

-

Inactivate the digestion enzymes with a solution containing FBS.

-